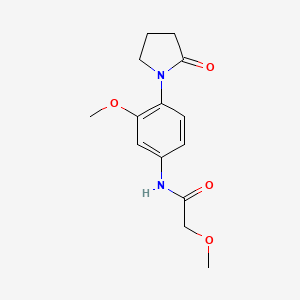

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

描述

属性

IUPAC Name |

2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-11(12(8-10)20-2)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCIKAKIPVDEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product .

化学反应分析

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

科学研究应用

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Solubility and Permeability

Crystallographic Behavior

- The acetamide backbone and planar phenyl ring promote stable crystal packing via N–H···O and C–H···π interactions, as observed in Etter’s graph-set analysis . This contrasts with bulkier analogs (e.g., 9a), which exhibit less predictable crystallization due to steric hindrance .

生物活性

2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

The presence of methoxy groups and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In particular, research focusing on similar structures has shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 64 | Induction of apoptosis |

| Compound B | MCF-7 | 3.1 | Inhibition of cell proliferation |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, studies have reported that methoxy-substituted derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Methoxy-Substituted Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 16 |

| Compound D | S. aureus | 8 |

| This compound | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit pathways involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Certain derivatives are known to activate apoptotic pathways, which can lead to programmed cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that methoxy groups may enhance the antioxidant properties of the compound, potentially protecting normal cells from oxidative stress while targeting cancer cells.

Case Studies and Research Findings

A significant study published in MDPI highlighted the synthesis and characterization of novel pyrrolidine derivatives. The study reported that modifications such as methoxy substitutions can significantly influence the biological activity of these compounds, enhancing their anticancer effects while maintaining low toxicity towards normal cells .

Another investigation into related benzimidazole carboxamides demonstrated that structural modifications led to improved antiproliferative activity against MCF-7 cells, with IC50 values as low as 3.1 µM for certain derivatives . These findings suggest that similar approaches could be applied to optimize the activity of this compound.

常见问题

Q. Q: What are the optimal reaction conditions for synthesizing 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide?

A: Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key conditions include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Catalysts : Piperidine or potassium carbonate facilitates condensation or deprotonation steps .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Q: How does the pyrrolidinone moiety influence the compound’s interaction with biological targets?

A: The 2-oxopyrrolidin-1-yl group enhances binding to enzymes (e.g., kinases) via:

- Hydrogen bonding : The carbonyl oxygen interacts with catalytic lysine residues .

- Conformational rigidity : Restricts rotational freedom, improving target specificity .

Methodology : - Molecular docking : Use software like AutoDock to simulate binding to crystal structures (e.g., PDB: 3ERT) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Data Contradictions in Pharmacological Activity

Q. Q: Why do in vitro studies report conflicting IC₅₀ values for kinase inhibition?

A: Variability arises from:

- Assay conditions : Differences in ATP concentration (10 µM vs. 1 mM) alter apparent potency .

- Cell lines : Expression levels of off-target receptors (e.g., GPCRs) in HEK293 vs. CHO cells .

Resolution strategy : - Standardize protocols : Use ATP Km values for the target kinase .

- Selective inhibitors : Include controls like staurosporine to isolate target-specific effects .

Structural Modifications for Enhanced Bioactivity

Q. Q: What functional group substitutions improve metabolic stability without compromising activity?

A: Modifications include:

- Methoxy to trifluoromethoxy : Reduces CYP450-mediated oxidation .

- Acetamide to sulfonamide : Enhances plasma protein binding and half-life .

Synthetic route : - Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during substitution .

- Post-synthetic diversification : Click chemistry (e.g., CuAAC) for late-stage functionalization .

Analytical Challenges in Purity Assessment

Q. Q: How to resolve co-elution issues in HPLC analysis of synthetic intermediates?

A: Optimize chromatographic parameters:

- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water improves peak separation .

- Column choice : C18 columns with 2.6 µm particle size enhance resolution .

- Detection : UV at 254 nm for acetamide derivatives; LC-MS for trace impurities .

Scaling-Up Synthesis for Preclinical Studies

Q. Q: What are the critical factors for maintaining yield and purity in gram-scale synthesis?

A: Key considerations:

- Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to prevent precipitation .

- Catalyst recycling : Immobilize piperidine on silica gel for reuse .

- Process monitoring : In-line FTIR tracks reaction progress and intermediates .

Q. Q: What strategies validate the primary molecular target of this compound in cancer cells?

A: Integrate:

- CRISPR-Cas9 knockout : Screen kinase libraries to identify loss-of-function phenotypes .

- Photoaffinity labeling : Incorporate a diazirine moiety for covalent target capture .

- Transcriptomics : RNA-seq to map downstream pathway activation (e.g., MAPK/ERK) .

Addressing Synthetic Byproducts

Q. Q: How to mitigate the formation of N-oxide byproducts during oxidation steps?

A:

- Oxidant selection : Use Dess-Martin periodinane instead of mCPBA for selective oxidation .

- Temperature : Perform reactions at –20°C to slow overoxidation .

- Quenching : Add sodium thiosulfate to reduce residual oxidizing agents .

Comparative Bioactivity Across Analogues

Q. Q: How does substituting the methoxyphenyl group impact anticancer activity?

A:

| Substituent | IC₅₀ (µM) HeLa | Solubility (mg/mL) | LogP |

|---|---|---|---|

| 4-Methoxy | 0.45 | 1.2 | 2.8 |

| 3-Nitro | 0.62 | 0.8 | 3.1 |

| 2-Trifluoro | 0.38 | 0.5 | 3.5 |

Q. Q: What formulation strategies improve compound stability in plasma?

A:

- Lipid nanoparticles (LNPs) : Encapsulate to protect from esterase degradation .

- Prodrug design : Convert acetamide to a carbamate for slow hydrolysis .

- Lyophilization : Stabilize as a cyclodextrin complex for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。